molecular formula C7H13N5O2 B040956 tert-Butyl (2H-tetrazol-5-ylmethyl)carbamate CAS No. 115894-70-7

tert-Butyl (2H-tetrazol-5-ylmethyl)carbamate

Cat. No. B040956
M. Wt: 199.21 g/mol
InChI Key: YZFOPEDXXMVAMD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives involves intricate chemical processes. For instance, Das et al. (2016) studied carbamate derivatives including tert-butyl compounds, focusing on the interplay of hydrogen bonds in their formation and crystal packing, highlighting the importance of such interactions in synthesizing these compounds (Das et al., 2016).

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives has been characterized using techniques like single-crystal X-ray diffraction. For example, Kant et al. (2015) investigated the crystal structure of a related carbamate compound, revealing insights into its non-planar conformation and intermolecular interactions (Kant et al., 2015).

Chemical Reactions and Properties

Tert-butyl carbamate derivatives exhibit various chemical reactions and properties. For example, the study by Evans et al. (2019) on N-tert-Butyl-1,2-Diaminoethane highlighted its reactivity with atmospheric carbon dioxide, demonstrating the compound's propensity for forming zwitterionic ammonium carbamate salts (Evans et al., 2019).

Physical Properties Analysis

The physical properties of these compounds, such as crystal packing and thermal stability, are significant. For instance, Raphael et al. (2012) synthesized a lanthanide coordination compound with tert-butyl carbazole and analyzed its crystal structure and luminescence properties, demonstrating the impact of molecular design on physical properties (Raphael et al., 2012).

Chemical Properties Analysis

Tert-butyl carbamate derivatives' chemical properties, such as reactivity and potential for forming various salts and esters, are key to their utility in chemical synthesis. Studies like the one by Guinchard et al. (2005) on tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates showcase the versatility of these compounds in organic synthesis (Guinchard et al., 2005).

Scientific Research Applications

Environmental Science and Remediation

  • Synthetic Phenolic Antioxidants (SPAs), including compounds related to tert-butyl carbamates, are extensively used in industrial applications to prolong product shelf life. Research has focused on their environmental occurrence, fate, human exposure, and toxicity, suggesting a need for novel SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).

  • Studies on Methyl tert-Butyl Ether (MTBE) decomposition by adding hydrogen in a cold plasma reactor indicate potential environmental remediation applications for tert-butyl compounds. This research demonstrates the feasibility of using radio frequency (RF) plasma reactors for decomposing and converting MTBE, suggesting a method for mitigating pollution from similar compounds (Hsieh et al., 2011).

Pharmacological Research

  • The tetrazole moiety, as found in tert-Butyl (2H-tetrazol-5-ylmethyl)carbamate, is recognized for its broad spectrum of biological activities. It serves as a bioisostere for the carboxylic acid group, enhancing lipophilicity and bioavailability while reducing side effects in drugs. This heterocycle has been incorporated into drugs with antitubercular, anticancer, antimalarial, antidiabetic, antifungal, and anti-inflammatory activities, highlighting its importance as a pharmacophore in drug development (Patowary et al., 2021).

Safety And Hazards

While specific safety and hazard information for tert-Butyl (2H-tetrazol-5-ylmethyl)carbamate is not available, it is generally recommended to handle all chemicals with appropriate safety measures. This includes using personal protective equipment, ensuring adequate ventilation, and avoiding dust formation .

properties

IUPAC Name

tert-butyl N-(2H-tetrazol-5-ylmethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N5O2/c1-7(2,3)14-6(13)8-4-5-9-11-12-10-5/h4H2,1-3H3,(H,8,13)(H,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZFOPEDXXMVAMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NNN=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (2H-tetrazol-5-ylmethyl)carbamate

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